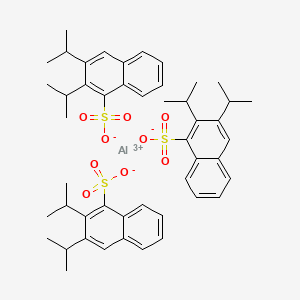
Aluminum tris(diisopropylnaphthalenesulfonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of aluminum tris(diisopropylnaphthalenesulfonate) typically involves the reaction of aluminum salts with diisopropylnaphthalenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of aluminum tris(diisopropylnaphthalenesulfonate) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
化学反応の分析
Types of Reactions
Aluminum tris(diisopropylnaphthalenesulfonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents, resulting in the formation of reduced aluminum complexes.
Substitution: The sulfonate groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce aluminum hydrides. Substitution reactions can result in a variety of functionalized aluminum complexes .
科学的研究の応用
Aluminum tris(diisopropylnaphthalenesulfonate) has several applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of advanced materials and coatings
作用機序
The mechanism of action of aluminum tris(diisopropylnaphthalenesulfonate) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and organic molecules, influencing their reactivity and stability. This interaction can modulate various biochemical processes, making it useful in catalysis and other applications .
類似化合物との比較
Similar Compounds
Some compounds similar to aluminum tris(diisopropylnaphthalenesulfonate) include:
Tris(dimethylamino)aluminum dimer: Known for its use in metal-organic chemical vapor deposition (MOCVD) processes.
Aluminum tris(8-hydroxyquinoline): Widely used in organic light-emitting diodes (OLEDs) and other electronic applications.
Uniqueness
Aluminum tris(diisopropylnaphthalenesulfonate) is unique due to its specific structural features and chemical properties.
特性
分子式 |
C48H57AlO9S3 |
|---|---|
分子量 |
901.1 g/mol |
IUPAC名 |
aluminum;2,3-di(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/3C16H20O3S.Al/c3*1-10(2)14-9-12-7-5-6-8-13(12)16(20(17,18)19)15(14)11(3)4;/h3*5-11H,1-4H3,(H,17,18,19);/q;;;+3/p-3 |
InChIキー |
SUXNWUSPWOLROR-UHFFFAOYSA-K |
正規SMILES |
CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-].CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-].CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-].[Al+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


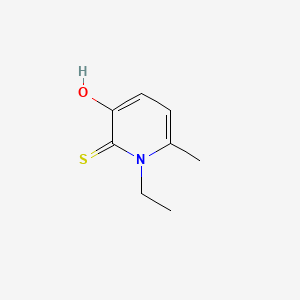
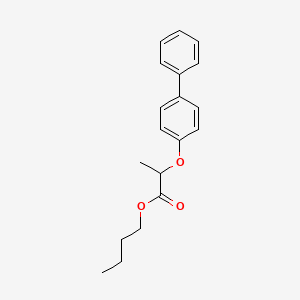
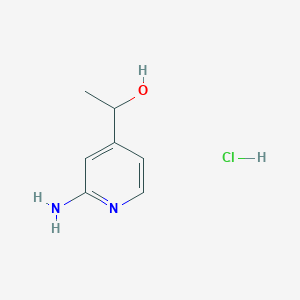
![[3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-methoxyphenyl)propyl]azaniumchloride](/img/structure/B13790237.png)

![(5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one](/img/structure/B13790250.png)
![2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B13790264.png)

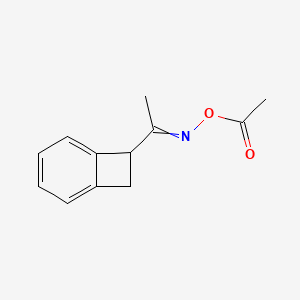

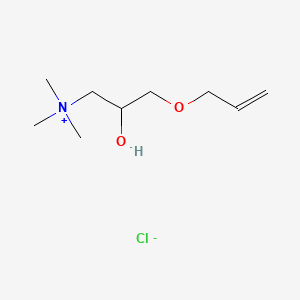
![(2S)-5-[acetyl(hydroxy)amino]-2-[[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid](/img/structure/B13790292.png)
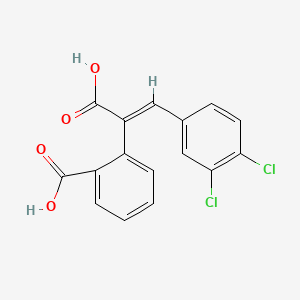
![(1S,5R,11R,13R,14R,16R,17R,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B13790310.png)
